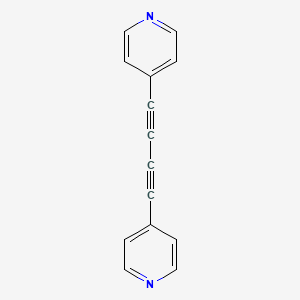
Pyridine, 4,4'-(1,3-butadiyne-1,4-diyl)bis-
Vue d'ensemble
Description
Pyridine, 4,4’-(1,3-butadiyne-1,4-diyl)bis-, also known as BDP, is a heterocyclic compound. It has a unique structure that makes it a useful tool for studying biological systems. The molecular formula of this compound is C14H8N2 .
Molecular Structure Analysis
The molecular structure of Pyridine, 4,4’-(1,3-butadiyne-1,4-diyl)bis- is characterized by a unique twisted structure and axial chirality . The average mass of the molecule is 204.227 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 385.9±30.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 61.0±3.0 kJ/mol . The flash point is 170.7±15.8 °C .Applications De Recherche Scientifique
Metal Complexes and Structural Diversity
Pyridine derivatives, such as 4,4'-dipyridyldisulfide, exhibit significant structural diversity when forming metal complexes. The twisted structure and axial chirality of these compounds provide a wide range of structurally characterized complexes, including macrocycles, zigzags, helices, and repeated rhomboids, showcasing their potential in guest inclusion properties and structural diversity in coordination chemistry (Horikoshi & Mochida, 2006).
Synthesis and Properties of Pyridine Derivatives
The chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes have been extensively reviewed, highlighting the synthesis procedures, properties of free organic compounds, and their complex compounds. These derivatives exhibit a wide range of important properties, including spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, underlining their significance in various scientific applications (Boča, Jameson, & Linert, 2011).
Medicinal Importance of Pyridine Derivatives
Pyridine and its derivatives are crucial chemical compounds with extensive applications in medicinal fields. These compounds are known for their variety of biological activities, and many are in clinical use. Their significance is increasingly recognized for modern medicinal applications, showcasing the broad scope of pyridine derivatives in the development of therapeutic agents (Altaf et al., 2015).
Pyridine-Based Agrochemicals
Pyridine-based compounds play a crucial role as agrochemicals, including fungicides, insecticides, and herbicides. The discovery of these agrochemicals through Intermediate Derivatization Methods offers a perspective on improving the efficiency of discovering novel lead compounds in the field, highlighting the importance of pyridine moiety in the development of agrochemicals (Guan et al., 2016).
Chemosensing Applications
Pyridine derivatives are significant heterocyclic compounds used in various fields, including medicinal and chemosensing applications. These derivatives serve as highly effective chemosensors for determining various species, demonstrating their utility in analytical chemistry and their potential for designing biological active compounds and selective chemosensors (Abu-Taweel et al., 2022).
Mécanisme D'action
Target of Action
The primary target of 1,4-Di(pyridin-4-yl)buta-1,3-diyne is the formation of a metal-organic framework (MOF) with nickel (II) nitrate . The MOF is characterized by rhombic cavities, which are occupied by disordered molecules of dichloromethane .
Mode of Action
The compound interacts with its target by forming a MOF when prepared with nickel (II) nitrate hexahydrate in methanol and dichloromethane at room temperature . The resulting MOF has orthorhombic crystals, indicating a specific interaction between the compound and its target .
Result of Action
The primary result of the action of 1,4-Di(pyridin-4-yl)buta-1,3-diyne is the formation of a MOF with rhombic cavities . This suggests that the compound may have potential applications in areas where MOFs are utilized, such as gas storage, separation, and catalysis.
Action Environment
The action of 1,4-Di(pyridin-4-yl)buta-1,3-diyne is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the formation of the MOF occurs at room temperature and requires the presence of nickel (II) nitrate hexahydrate, methanol, and dichloromethane .
Analyse Biochimique
Biochemical Properties
1,4-Di(pyridin-4-yl)buta-1,3-diyne plays a crucial role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). It interacts with metal ions such as nickel(II) nitrate to form coordination polymers . These interactions are primarily driven by the nitrogen atoms in the pyridine rings, which can coordinate with metal ions, leading to the formation of stable complexes. The compound’s ability to form such complexes makes it valuable in the design of materials with specific biochemical properties.
Cellular Effects
The effects of 1,4-Di(pyridin-4-yl)buta-1,3-diyne on various types of cells and cellular processes have been explored in several studies. This compound has been shown to influence cell function by modulating cell signaling pathways and gene expression. For instance, its incorporation into metal-organic frameworks can affect cellular metabolism by altering the availability of metal ions, which are essential cofactors for many enzymatic reactions . Additionally, the compound’s structural properties may impact cell membrane integrity and permeability, further influencing cellular processes.
Molecular Mechanism
At the molecular level, 1,4-Di(pyridin-4-yl)buta-1,3-diyne exerts its effects through specific binding interactions with biomolecules. The nitrogen atoms in the pyridine rings can form coordination bonds with metal ions, leading to the formation of stable complexes. These complexes can act as enzyme inhibitors or activators, depending on the nature of the metal ion and the enzyme involved . Furthermore, the compound’s ability to modulate gene expression is likely mediated through its interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Di(pyridin-4-yl)buta-1,3-diyne have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of the compound can be affected by environmental conditions such as temperature and pH . Over time, degradation products may form, which can have different biochemical properties and effects on cells. Long-term studies in vitro and in vivo are essential to fully understand the temporal dynamics of this compound’s effects.
Dosage Effects in Animal Models
The effects of 1,4-Di(pyridin-4-yl)buta-1,3-diyne vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating biochemical pathways and enhancing cellular function. At high doses, toxic or adverse effects may occur, including disruption of cellular metabolism and induction of oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
1,4-Di(pyridin-4-yl)buta-1,3-diyne is involved in various metabolic pathways, particularly those related to metal ion homeostasis. The compound interacts with enzymes and cofactors that regulate the availability and utilization of metal ions in cells . These interactions can influence metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways associated with this compound is crucial for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1,4-Di(pyridin-4-yl)buta-1,3-diyne within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form coordination complexes with metal ions can affect its localization and accumulation in specific cellular compartments . Additionally, the compound’s lipophilicity and molecular size play a role in its distribution across cell membranes and within tissues.
Subcellular Localization
The subcellular localization of 1,4-Di(pyridin-4-yl)buta-1,3-diyne is determined by its structural properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution of this compound is essential for elucidating its biochemical and pharmacological effects.
Propriétés
IUPAC Name |
4-(4-pyridin-4-ylbuta-1,3-diynyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h5-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRBETINLDNENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CC#CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349064 | |
| Record name | pyridine, 4,4'-(1,3-butadiyne-1,4-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91508-53-1 | |
| Record name | pyridine, 4,4'-(1,3-butadiyne-1,4-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(pyridin-4-yl)buta-1,3-diyn-1-yl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

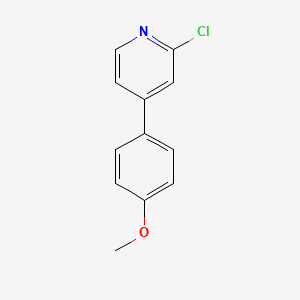
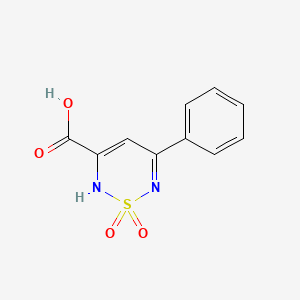
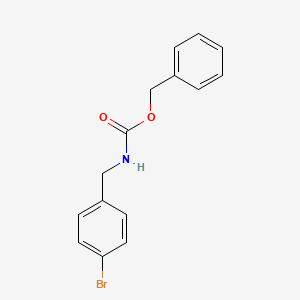
![N-[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B3166864.png)
![4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3166873.png)
![4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid](/img/structure/B3166878.png)
![8-Methylimidazo[1,2-a]pyrazine](/img/structure/B3166892.png)
![5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine](/img/structure/B3166898.png)
![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B3166904.png)
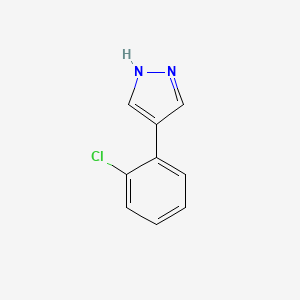
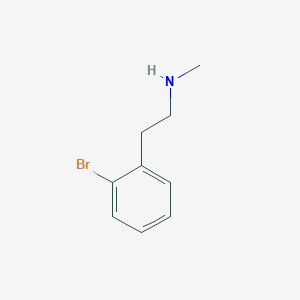
![D-Glucopyranoside, methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-](/img/structure/B3166923.png)
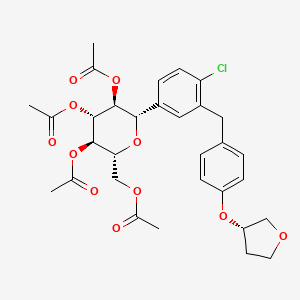
![[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester](/img/structure/B3166929.png)